

N,N-Bis(2-hydroxyethyl)glycine (Bicine): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bizine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, is a zwitterionic amino acid derivative widely utilized as a biological buffer. As one of "Good's buffers," it is valued for its effective buffering capacity in the physiological pH range, compatibility with many biological systems, and minimal interference with biochemical reactions. This technical guide provides a comprehensive overview of the chemical properties of Bicine, detailed experimental protocols for its common applications, and logical workflows to aid in experimental design.

Core Chemical and Physical Properties

Bicine is a white crystalline powder with good water solubility. Its chemical structure, featuring a tertiary amine and a carboxylic acid group, confers its buffering capabilities.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)glycine (Bicine)

Property	Value	Reference(s)
Synonyms	Bicine, N,N-Di(2-hydroxyethyl)glycine, Diethylolglycine	[1]
CAS Number	150-25-4	[1]
Molecular Formula	C ₆ H ₁₃ NO ₄	[1]
Molecular Weight	163.17 g/mol	[1]
Appearance	White crystalline powder	[2]
pKa at 20 °C	8.35	[1]
pKa at 37 °C	8.17	[3]
Effective pH Range	7.6 - 9.0	[2] [4]
Melting Point	185-192 °C (decomposes)	
Solubility in Water	330 mg/mL	[5]
UV Absorption	Minimal in UV and visible regions	

Table 2: Temperature Dependence of pKa for Bicine

The pKa of Bicine is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than ambient. The pKa value of Bicine decreases by approximately 0.18 for every 10°C increase in temperature[\[3\]](#).

Temperature (°C)	pKa
20	8.35
25	8.26
37	8.17

Data compiled from literature sources.[\[3\]](#)

Metal Ion Chelation

Bicine is known to have a weak chelating effect on metal ions[6]. This property can be advantageous in enzymatic reactions where free metal ions might be inhibitory. However, in experiments where specific metal ion concentrations are critical, the chelating effect of Bicine should be taken into account. Metal-ion affinity constants have been determined for Bicine with several divalent cations[7][8].

Table 3: Logarithm of the Formation Constants (log K₁) for Bicine-Metal Complexes

Metal Ion	log K ₁
Mg(II)	3.2
Ca(II)	3.0
Mn(II)	4.8
Co(II)	6.4
Ni(II)	7.4
Cu(II)	8.2
Zn(II)	6.8

Values are approximate and can vary with experimental conditions. Data extracted from various sources.[8]

Experimental Protocols

Preparation of Bicine Buffer

A common stock solution for Bicine buffer is 1 M. The following protocol describes the preparation of a 1 M Bicine buffer solution at a specific pH.

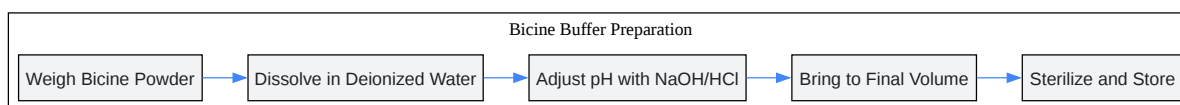
Materials:

- N,N-Bis(2-hydroxyethyl)glycine (Bicine) powder (MW: 163.17 g/mol)
- Deionized water

- 10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask

Procedure:

- Weighing Bicine: For 1 L of 1 M Bicine buffer, weigh out 163.17 g of Bicine powder.
- Dissolving: Add the Bicine powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
- pH Adjustment: Calibrate the pH meter. Slowly add 10 M NaOH to the Bicine solution while continuously monitoring the pH. Continue adding NaOH until the desired pH (within the buffering range of 7.6-9.0) is reached. If the pH overshoots, it can be adjusted back with HCl.
- Final Volume: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
- Sterilization and Storage: For applications requiring sterile conditions, the buffer can be filter-sterilized through a 0.22 μ m filter. Store the buffer at room temperature. For long-term storage, refrigeration at 4°C is recommended to maintain stability[9][10].



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Caption: Workflow for the preparation of a Bicine buffer solution.

Bicine in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bicine has been used as a trailing ion in SDS-PAGE systems, offering improved resolution of low molecular weight proteins and peptides compared to the traditional Laemmli (Tris-Glycine) system. A novel Bicine-based SDS-PAGE buffer system has been developed for the analysis of membrane proteins[11].

Protocol for a Bicine-SDS-PAGE System:

1. Gel Preparation (for a 1.0 mm thick mini-gel):

- Resolving Gel (e.g., 12%):
 - 3.3 mL Deionized Water
 - 4.0 mL 30% Acrylamide/Bis-acrylamide (37.5:1)
 - 2.5 mL 1.5 M Tris-HCl, pH 8.8
 - 100 µL 10% (w/v) SDS
 - 100 µL 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
 - 4 µL Tetramethylethylenediamine (TEMED)
- Stacking Gel (4%):
 - 1.4 mL Deionized Water
 - 0.33 mL 30% Acrylamide/Bis-acrylamide (37.5:1)
 - 0.25 mL 0.5 M Tris-HCl, pH 6.8
 - 20 µL 10% (w/v) SDS
 - 20 µL 10% (w/v) APS (prepare fresh)

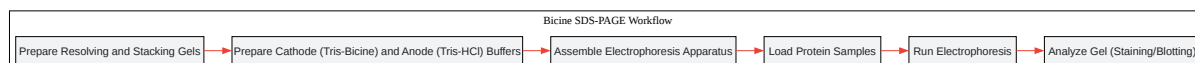
- 2 μ L TEMED

2. Buffer Preparation:

- Cathode (Upper) Buffer:
 - 50 mM Tris base
 - 50 mM Bicine
 - 0.1% (w/v) SDS
- Anode (Lower) Buffer:
 - 100 mM Tris-HCl, pH 8.3

3. Electrophoresis:

- Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol to ensure a flat surface.
- After polymerization, pour off the overlay and add the stacking gel. Insert the comb.
- Once the stacking gel has polymerized, place the gel in the electrophoresis apparatus.
- Fill the upper and lower chambers with the appropriate cathode and anode buffers.
- Load protein samples prepared in a suitable sample buffer.
- Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.



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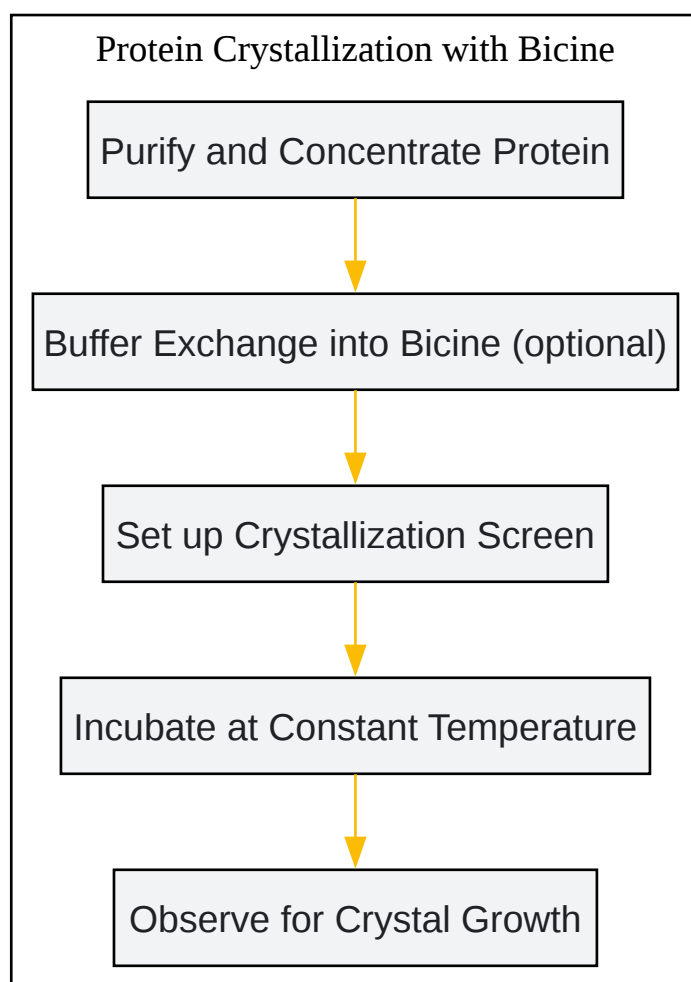
Caption: Experimental workflow for Bicine-based SDS-PAGE.

Bicine in Protein Crystallization

Bicine is a suitable buffer for protein crystallization as it is less likely to interfere with crystal packing compared to some other buffers[12][13]. It is often included in commercial crystallization screening kits.

General Protocol for Using Bicine in a Crystallization Screen:

- **Protein Preparation:** The protein of interest should be purified to homogeneity (>95%) and concentrated to a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer. If the purification buffer is not Bicine, a buffer exchange step into a Bicine-containing buffer (e.g., 20 mM Bicine, pH 8.5) may be beneficial.
- **Screening Setup:**
 - Use a commercial or custom-made crystallization screen that includes various precipitants (e.g., PEGs, salts) and additives.
 - Many screens will have conditions that are already buffered. For custom screens, Bicine can be used as the primary buffering agent across a range of pH values (e.g., 7.8, 8.2, 8.6, 9.0).
 - Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A common setup involves mixing equal volumes of the protein solution and the reservoir solution in the drop.
- **Incubation and Observation:**
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
 - Regularly observe the drops under a microscope for the formation of crystals over several days to weeks.



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Caption: Logical workflow for protein crystallization using Bicine buffer.

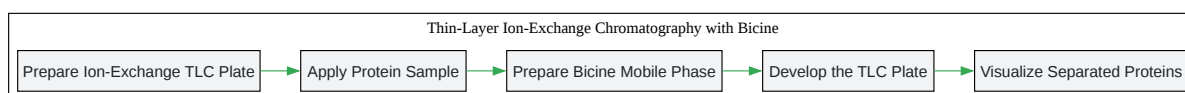
Bicine in Thin-Layer Ion-Exchange Chromatography (TLC)

Bicine can be used in the mobile phase for the separation of proteins by thin-layer ion-exchange chromatography[14][15]. The zwitterionic nature of Bicine helps to control the pH and ionic strength, facilitating differential binding of proteins to the ion-exchange stationary phase.

Illustrative Protocol for Protein Separation by TLC:

- Plate Preparation: Use a pre-coated TLC plate with an ion-exchange stationary phase (e.g., DEAE-cellulose).

- **Sample Application:** Spot the protein mixture onto the origin line of the TLC plate.
- **Mobile Phase Preparation:** Prepare a mobile phase containing Bicine at a specific concentration and pH (e.g., 0.01 M Bicine, pH 8.5). The ionic strength can be adjusted with a neutral salt like NaCl to optimize separation.
- **Development:** Place the TLC plate in a developing chamber containing the Bicine-based mobile phase. Allow the solvent front to move up the plate.
- **Visualization:** After development, dry the plate and visualize the separated protein spots using an appropriate staining method (e.g., Coomassie Brilliant Blue).



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Caption: Workflow for protein separation by thin-layer ion-exchange chromatography using a Bicine-containing mobile phase.

Stability and Storage

Bicine is a stable compound under normal laboratory conditions. However, its stability can be affected by high temperatures[9]. It is recommended to store Bicine powder in a cool, dry place. Bicine buffer solutions should be stored at room temperature for short-term use and at 4°C for longer-term storage to prevent microbial growth and degradation[9][10]. Repeated freeze-thaw cycles of Bicine solutions should be avoided[9].

Conclusion

N,N-Bis(2-hydroxyethyl)glycine (Bicine) is a versatile and effective biological buffer with a wide range of applications in biochemical and molecular biology research. Its favorable physicochemical properties, including its relevant pKa, low metal-binding affinity, and compatibility with various experimental systems, make it a valuable tool for researchers. The

detailed protocols and workflows provided in this guide are intended to assist scientists in the effective utilization of Bicine to achieve reliable and reproducible experimental outcomes. As with any reagent, understanding its chemical properties and potential interactions is paramount for successful experimental design and execution.

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